molecular formula C23H19N5OS B5526641 N'-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

N'-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No. B5526641
M. Wt: 413.5 g/mol
InChI Key: KZYFCHZPEYFXLC-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, also known as BTATz, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Antimicrobial and Antitumor Applications

The synthesis of fused 1,2,4-triazines, including derivatives related to N'-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, has shown potential antimicrobial and antitumor activities. These compounds were primarily screened in vitro for their ability to inhibit microbial growth and tumor cell proliferation. The study provides a foundation for understanding how modifications in the 1,2,4-triazine structure can influence biological activity, suggesting a pathway for the development of new therapeutic agents (El-Moneim et al., 2015).

Enzyme Inhibition for Therapeutic Application

Another study focused on the synthesis of 1,2,4-triazinyl thiosemicarbazides, triazoles, and N-benzylidene derivatives, demonstrating moderate to good cholinesterase inhibitory action. This enzyme inhibition is significant for developing treatments for diseases like Alzheimer's, where enzyme misregulation plays a critical role. The compounds showed a range of inhibition percentages, indicating their potential as lead compounds for further optimization and development into therapeutic agents (Gupta et al., 1983).

Anticancer Activity

Research into new benzothiazole acylhydrazones has revealed their probable anticancer activity. This study synthesized a series of derivatives and evaluated their cytotoxic activity against various cancer cell lines. The findings highlight the potential of such compounds, including those related to this compound, in the development of novel anticancer therapies (Osmaniye et al., 2018).

Antidiabetic and Antimicrobial Properties

The synthesis of N'-arylidene-2-((7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetohydrazides has shown promising results in vitro for Type II diabetes inhibition and antimicrobial activities. This research suggests that modifications to the core structure of N'-benzylidene derivatives can lead to compounds with significant therapeutic potential, offering a new avenue for the treatment of Type II diabetes and bacterial infections (Mor et al., 2022).

Safety and Hazards

The specific safety and hazards associated with “N’-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide” are not explicitly mentioned in the retrieved sources. Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product .

properties

IUPAC Name

N-[(E)-benzylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5OS/c29-21(25-24-16-18-10-4-1-5-11-18)17-30-23-27-26-22(19-12-6-2-7-13-19)28(23)20-14-8-3-9-15-20/h1-16H,17H2,(H,25,29)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYFCHZPEYFXLC-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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